Gardoside

描述

Gardoside is an iridoid glycoside compound found in the fruits of Gardenia jasminoides Ellis, a plant commonly used in Traditional Chinese Medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

准备方法

Synthetic Routes and Reaction Conditions: Gardoside can be synthesized through a series of chemical reactions involving the extraction of iridoid glycosides from Gardenia jasminoides Ellis. The process typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the identification and separation of the active ingredients .

Industrial Production Methods: Industrial production of this compound involves the use of two-dimensional liquid chromatography systems, combining reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC). This method allows for the efficient separation and identification of this compound along with other iridoid glycosides .

化学反应分析

Types of Reactions: Gardoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under specific conditions to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as increased antioxidant and anti-inflammatory properties .

科学研究应用

Pharmacological Properties

1.1 Antioxidant Activity

Gardoside exhibits significant antioxidant properties, which have been studied in various contexts. For instance, extracts containing this compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models exposed to UV radiation. This protective effect is crucial for skin health and may help mitigate photoaging by decreasing inflammatory cytokine production and matrix metalloproteinase (MMP) expression in keratinocytes .

1.2 Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. A study demonstrated that Gardenia jasminoides extracts, rich in this compound, significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in models of dermatitis . These findings suggest its potential use in treating inflammatory skin conditions.

1.3 Neuroprotective Effects

this compound has been implicated in neuroprotection, particularly in models of depression and neurodegenerative diseases. In vivo studies have shown that it can inhibit monoamine oxidase (MAO) activity, which is linked to increased serotonin levels in the brain, thereby providing a potential therapeutic avenue for depression treatment . Furthermore, the compound has been associated with improved vascular health in diabetic models by reducing endothelial cell adhesion molecule expression .

Therapeutic Applications

2.1 Treatment of Diabetes

this compound has been studied for its antidiabetic effects. In experimental models of type 2 diabetes, it demonstrated the ability to lower blood glucose levels and improve insulin sensitivity . This suggests its potential as a natural therapeutic agent for managing diabetes.

2.2 Skin Care Products

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for inclusion in cosmetic formulations aimed at protecting skin from UV damage and aging. Its efficacy in enhancing cell viability under UV exposure makes it a candidate for skincare products targeting photoaging .

Case Studies and Research Findings

Extraction and Isolation Techniques

The extraction of this compound from Gardenia jasminoides has been optimized using various methods including high-speed countercurrent chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC). These techniques allow for the efficient isolation of this compound alongside other beneficial iridoid glycosides, enhancing its availability for research and therapeutic applications .

作用机制

Gardoside is often compared with other iridoid glycosides such as geniposide and gardenoside. While all these compounds share similar core structures, this compound is unique due to its specific functional groups that confer distinct pharmacological properties .

相似化合物的比较

- Geniposide

- Gardenoside

- Crocetin

- Crocin

Gardoside stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound in both traditional and modern medicine .

生物活性

Gardoside is an iridoid glycoside primarily extracted from the plant Gardenia jasminoides . It has gained attention in pharmacology due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

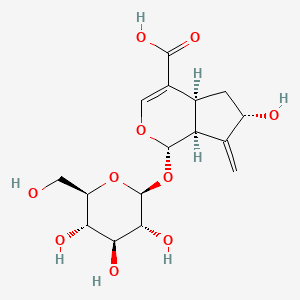

This compound has the molecular formula and a molecular weight of 374.34 g/mol. Its structure includes a glucopyranosyl moiety, which contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22O10 |

| Molecular Weight | 374.34 g/mol |

| CAS Number | 54835-76-6 |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . The mechanism involves modulation of signaling pathways associated with inflammation, such as the NF-κB pathway.

Antioxidant Activity

This compound has demonstrated strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. In various assays, including DPPH radical scavenging tests, this compound showed a high capacity to neutralize free radicals, thereby protecting cells from oxidative damage .

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective properties. It has been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, suggesting potential benefits for treating depression and neurodegenerative disorders .

Antidiabetic Potential

In animal models of type 2 diabetes mellitus (T2DM), this compound exhibited hypoglycemic effects. It improved glucose tolerance and reduced blood sugar levels by enhancing insulin sensitivity . This suggests its potential as a therapeutic agent in managing diabetes.

The pharmacological effects of this compound are mediated through various molecular targets:

- Inflammation : Inhibition of NF-κB signaling pathway.

- Oxidative Stress : Scavenging of free radicals and modulation of antioxidant enzyme activity.

- Neurotransmitter Regulation : Inhibition of MAO enzymes leading to increased neurotransmitter levels.

Table 2: Key Molecular Targets and Pathways

| Biological Activity | Molecular Target(s) | Pathway Involved |

|---|---|---|

| Anti-inflammatory | NF-κB | Inflammatory response |

| Antioxidant | N/A | Oxidative stress response |

| Neuroprotection | MAO-A, MAO-B | Neurotransmitter metabolism |

| Antidiabetic | Insulin receptors | Glucose metabolism |

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on rats with induced neurodegeneration. The results showed that treatment with this compound significantly improved cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors .

Case Study 2: Anti-diabetic Properties

In a randomized controlled trial involving diabetic rats, this compound administration resulted in a marked decrease in fasting blood glucose levels. The study concluded that this compound could serve as a complementary treatment for T2DM due to its ability to enhance insulin sensitivity and reduce hyperglycemia .

属性

IUPAC Name |

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKCJJNYSGWZDU-RQJSCMEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。